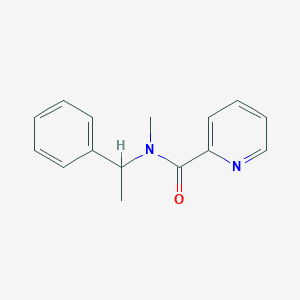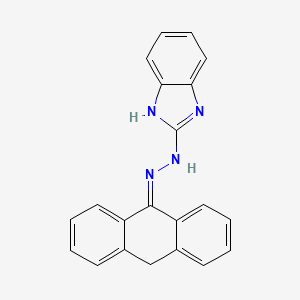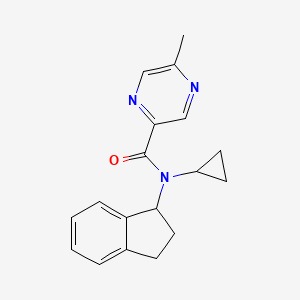![molecular formula C14H24N2O3 B7513800 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MEPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPE is a piperidine derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act through the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of certain receptors in the brain. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential toxicity. Other future directions include the development of more effective synthesis methods and the exploration of its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-piperidone with 4-piperidone hydrochloride in the presence of sodium methoxide and methanol. Other methods include the reaction of piperidine-4-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of triethylamine, and the reaction of 4-piperidone with piperidine-4-carboxylic acid in the presence of acetic anhydride.
Applications De Recherche Scientifique
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity.
Propriétés
IUPAC Name |
2-methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-11-13(17)15-9-5-12(6-10-15)14(18)16-7-3-2-4-8-16/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPUMFZIMBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)




![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)